5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide is an organic compound belonging to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the hexyloxy group and the carboximidamide functionality makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Hexyloxy Group: The hexyloxy group can be introduced via an etherification reaction, where a phenol derivative is reacted with hexyl bromide in the presence of a base such as potassium carbonate.
Formation of the Carboximidamide Group: The carboximidamide group can be introduced through the reaction of a furan-2-carboxylic acid derivative with an amine, followed by dehydration.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The exact pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-furancarboxylic Acid: Similar in structure but lacks the hexyloxy group.
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Contains a thiophene ring instead of a furan ring.
2,5-Furandicarboxylic Acid: A furan derivative with carboxylic acid groups instead of carboximidamide.
Uniqueness
The presence of the hexyloxy group and the carboximidamide functionality in 5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide makes it unique compared to other furan derivatives. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88649-48-3 |
---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
5-(4-hexoxyphenyl)furan-2-carboximidamide |
InChI |
InChI=1S/C17H22N2O2/c1-2-3-4-5-12-20-14-8-6-13(7-9-14)15-10-11-16(21-15)17(18)19/h6-11H,2-5,12H2,1H3,(H3,18,19) |
InChI Key |
WCVILGAXSPQTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(O2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.